
N-(4-METHOXYPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA
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Overview
Description
N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Thiourea derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 4-methoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Biological Activities
Thioureas, including N-(4-methoxyphenyl)-N'-(2-morpholinoethyl)thiourea, exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound:
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiourea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through modulation of critical signaling pathways such as NF-κB and caspase activation .
Antimicrobial Activity
The compound has demonstrated effectiveness against a range of pathogens. For example, derivatives of thioureas have been shown to inhibit the growth of bacteria like E. coli and Staphylococcus aureus, as well as fungi such as Candida albicans. This activity is particularly relevant in the context of rising antimicrobial resistance .
Cancer Therapy
The potential use of this compound in cancer therapy is particularly promising due to its ability to inhibit specific kinases involved in tumor progression. For example, studies indicate that compounds targeting ZAK kinase can effectively suppress tumor growth and induce apoptosis in cancer cells .
Antimicrobial Treatments
Given its antimicrobial properties, this compound may serve as a lead structure for developing new antibiotics or antifungal agents. The ongoing need for novel antimicrobial agents due to resistance issues makes this application especially relevant .
Case Study 1: Inhibition of ZAK Kinase
A study conducted on this compound demonstrated significant inhibition of ZAK kinase activity. The results indicated a dose-dependent response with effective inhibition at micromolar concentrations. This highlights its potential as a targeted therapy for cancers driven by aberrant kinase signaling .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of this compound exhibited potent activity against multiple bacterial strains, including resistant strains. This efficacy suggests its potential utility in clinical settings where traditional antibiotics fail .
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylthiourea
- N-(4-Methoxyphenyl)thiourea
- N-(2-Morpholinoethyl)thiourea
Uniqueness
N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the presence of both the 4-methoxyphenyl and 2-morpholinoethyl groups, which may confer distinct biological and chemical properties compared to other thiourea derivatives. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Biological Activity
N-(4-Methoxyphenyl)-N'-(2-morpholinoethyl)thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine derivatives. This process can yield various substituted thiourea compounds, which can exhibit diverse biological activities. The synthetic route often includes the following steps:
- Formation of Thiourea : Reacting 4-methoxyphenyl isothiocyanate with 2-morpholinoethylamine.
- Purification : The crude product is purified using recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HOP-92 (non-small cell lung cancer)
- HCT-116 (colorectal carcinoma)
- SK-BR-3 (breast cancer)
The compound showed a GI value of 86.28% against HOP-92 at a concentration of 10 μM , indicating strong antiproliferative activity. In contrast, it exhibited GI values of 40.87% and 46.14% against HCT-116 and SK-BR-3, respectively .
The proposed mechanism for the anticancer activity involves inhibition of key signaling pathways associated with cell proliferation and survival. Thiourea compounds have been shown to interact with various molecular targets, including:
- Kinase Receptors : Potential to inhibit kinase activity leading to reduced cell proliferation.
- Nitric Oxide Synthase : Some derivatives have been identified as inhibitors of neuronal nitric oxide synthase, which may contribute to their anticancer effects .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated significant cytotoxicity, correlating with the structural features of the compound that enhance its interaction with cellular targets.
Cell Line | Concentration (μM) | GI Value (%) |
---|---|---|
HOP-92 | 10 | 86.28 |
HCT-116 | 10 | 40.87 |
SK-BR-3 | 10 | 46.14 |
Study 2: Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo. Following intravenous administration in mice, the compound exhibited a high clearance rate, suggesting rapid metabolism and distribution .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-4-2-12(3-5-13)16-14(20)15-6-7-17-8-10-19-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYSLUFWXIQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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